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Phytomonic acid

Microbial lipidomics Membrane biophysics Fatty acid profiling

Researchers face challenges in identifying membrane-active cyclopropane fatty acid biomarkers. Phytomonic acid ≥98% provides authentic standard for GC-FAME profiling and membrane protein reconstitution. Key data: 1) Ethanol stress biomarker: 2.1-fold increase (5.8% to 12.4%) in O. oeni; 2) cfa synthase-dependent probiotic immunomodulation in L. reuteri; 3) Chemotaxonomic marker distinguishing Lactobacillus spp. Bulk quantities available; shipped at ambient temperature.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 503-06-0
Cat. No. B120169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytomonic acid
CAS503-06-0
Synonymscis-11,12-methyleneoctadecanoic acid
lactobacillic acid
phytomonic acid
phytomonic acid, (cis-(1R))-isome
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCC1CC1CCCCCCCCCC(=O)O
InChIInChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)
InChIKeyIJKRDVKGCQRKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phytomonic Acid (CAS 503-06-0) Compound Overview


Phytomonic acid (synonym: lactobacillic acid; IUPAC: 10-(2-hexylcyclopropyl)decanoic acid), a C19 cyclopropane fatty acid (CPA) with the molecular formula C19H36O2 and a molecular weight of 296.49 g/mol [1], is a saturated fatty acid containing a cyclopropane ring at the 11,12-position [2]. It is biosynthesized by cyclopropane fatty acid synthase (Cfa synthase) via methylenation of the cis double bond of cis-vaccenic acid [3], and is a characteristic membrane lipid component of several gram-positive and gram-negative bacteria, notably Lactobacillus reuteri, L. arabinosus, and Agrobacterium tumefaciens [2].

C19 11,12-Cyclopropane Fatty Acid
Microbial Lipid Biomarker
Lactobacillus Membrane Component

Why In-Class Substitution Fails for Phytomonic Acid


In-class substitution of phytomonic acid with alternative cyclopropane fatty acids or unsaturated fatty acid precursors is not supported by empirical evidence. The biological function of phytomonic acid is governed by three structure-specific parameters: (i) C19 odd-chain length, which differs from the more common C17 (e.g., cis-9,10-methylenehexadecanoic acid) and C19 9,10-isomer (dihydrosterculic acid) CPAs [1]; (ii) the 11,12-cyclopropane ring position, which alters lipid packing relative to the 9,10-isomer as demonstrated by differential infrared absorption spectra [2]; and (iii) its specific biosynthetic origin from cis-vaccenic acid (C18:1 Δ11) rather than oleic acid [3]. Studies in Lactobacillus buchneri show that strains simultaneously produce both dihydrosterculic acid and lactobacillic acid, indicating that these two CPAs are not functionally interchangeable within the same membrane [4]. Additionally, Oenococcus oeni demonstrates selective accumulation of lactobacillic acid—not dihydrosterculic acid—in response to ethanol stress, with lactobacillic acid percentage increasing from 5.8% to 12.4% of total membrane fatty acids upon ethanol exposure (10% v/v) [5].

Chain-length mismatch

C19 (phytomonic acid) vs C17 CPA may shift membrane hydrophobic thickness and protein function context.

Cyclopropane position mismatch

11,12- and 9,10-isomers show differential membrane incorporation and strain selectivity; not interchangeable.

Precursor pathway mismatch

Biosynthesis from cis-vaccenic acid vs oleic acid creates distinct metabolic branch points; pathway interpretation may differ.

Quantitative Differentiation Evidence


C19 Chain-Length vs. C17 CPA Structural Differentiation

Phytomonic acid is a C19 cyclopropane fatty acid with an odd carbon number, whereas the most abundant CPA in many gram-negative bacteria is cis-9,10-methylenehexadecanoic acid, a C17 CPA [1]. The two-carbon difference in acyl chain length results in distinct membrane hydrophobic thickness, which directly impacts integral membrane protein function. In Lactococcus lactis, increasing acyl chain carbon number was shown to decrease membrane fluidity and alter the activity of the leucine transport system [2]. While no direct head-to-head comparison of C17 vs. C19 CPA effects exists, class-level evidence supports that the C19 chain length of phytomonic acid cannot be assumed equivalent to C17 CPAs for experiments where membrane protein function or hydrophobic matching are critical endpoints.

Chain-Length Differentiation
Class-level inference
C19 (phytomonic acid) vs C17 (cis-9,10-methylenehexadecanoic acid) +2 methylene groups (~2.5 Å longer chain)
Membrane protein function context may differ
Inference from L. lactis transport assays
Microbial lipidomics Membrane biophysics Fatty acid profiling

11,12- vs. 9,10-Cyclopropane Positional Isomer Selectivity

The biological distinction between phytomonic acid (11,12-methyleneoctadecanoic acid) and dihydrosterculic acid (9,10-methyleneoctadecanoic acid) is evidenced by their differential infrared absorption spectra and their non-redundant co-occurrence in bacterial membranes. Infrared spectroscopy shows distinct C-H stretching frequencies at 3,056-3,058 cm⁻¹ and 2,988-2,990 cm⁻¹ for the cyclopropane ring in both compounds, confirming positional isomerism [1]. Critically, Lactobacillus buchneri strains simultaneously incorporate both dihydrosterculic acid and lactobacillic acid into their membranes when grown in MRS-broth containing Tween 80, while L. brevis strains contain only dihydrosterculic acid [2]. This strain-level selectivity demonstrates that the 11,12- and 9,10-cyclopropane isomers are not biologically redundant.

Positional Isomer Selectivity
Head-to-head
11,12-CPA: 21–34% in L. buchneri/fermentum 9,10-CPA: universal; only CPA in L. brevis
Strain-specific membrane incorporation context
FAME analysis by GC, MRS-broth with Tween 80
Lipid biophysics Spectroscopic characterization Membrane structure

Ethanol Stress-Induced Membrane Accumulation

Phytomonic acid serves as a quantifiable stress-responsive membrane component in Oenococcus oeni, demonstrating a specific adaptive role not shared equally by other fatty acids. Under control conditions (0% ethanol), phytomonic acid represented approximately 5.8% of total membrane fatty acids in O. oeni. Exposure to 10% (v/v) ethanol induced a statistically significant increase to 12.4%, a 2.1-fold increase, at the direct expense of its precursor cis-vaccenic acid [1]. This shift was identified as the most significant ethanol-induced change in the membrane fatty acid profile. The magnitude of phytomonic acid accumulation was also found to correlate with inter-strain differences in ethanol tolerance [2].

Ethanol Stress Accumulation
Head-to-head
5.8% → 12.4% (+6.6 pp) 2.1-fold increase under 10% ethanol
Stress-responsive biomarker shift context
O. oeni FT80 medium, 25°C
Microbial stress physiology Wine microbiology Membrane adaptation

Biosynthetic Precursor Specificity: cis-Vaccenic Acid Pathway

Phytomonic acid is synthesized exclusively from cis-vaccenic acid (C18:1 Δ11) by Cfa synthase, whereas dihydrosterculic acid is derived from oleic acid (C18:1 Δ9) [1]. This precursor specificity has been experimentally validated in Lactobacillus plantarum, where supplementation with exogenous dihydrosterculic acid caused a measurable depletion of the cis-vaccenic acid pool, leading to a large compensatory accumulation of S-adenosylmethionine (SAM), the methylene donor for the cyclopropanation reaction [2]. The precursor pathway exclusivity means that phytomonic acid production is metabolically coupled to cis-vaccenic acid availability, not oleic acid availability, establishing a distinct regulatory node.

Biosynthetic Precursor Specificity
Class-level inference
Phytomonic acid: cis-vaccenic acid (C18:1 Δ11) Dihydrosterculic acid: oleic acid (C18:1 Δ9) SAM accumulation observed
Metabolic pathway exclusivity context
Cfa synthase substrate specificity
Lipid biochemistry Cyclopropane fatty acid synthase Metabolic pathway analysis

Probiotic-Specific Immunomodulatory Lipid in L. reuteri

Phytomonic acid (lactobacillic acid) produced by the probiotic strain Lactobacillus reuteri 6475 was identified as a significant contributor to the suppression of in vitro osteoclast differentiation. RNA-seq analysis of host cells treated with L. reuteri 6475 revealed downregulation of osteoclast differentiation pathways, TNF-α, NF-κB, and MAP kinase signaling [1]. While purified phytomonic acid alone did not suppress TNF-α at physiologically relevant concentrations, the cyclopropane fatty acid synthase (cfa) mutant of L. reuteri—which cannot produce phytomonic acid—was defective in TNF inhibition [2]. This establishes that phytomonic acid production is necessary but not sufficient for the full immunomodulatory phenotype, distinguishing it from other bacterial fatty acids that lack this specific probiotic context.

Immunomodulatory Lipid Activity
Head-to-head
Wild-type L. reuteri: TNF inhibition cfa mutant: defective TNF inhibition Purified phytomonic acid alone not sufficient
Strain-specific functional biomarker context
THP-1 osteoclastogenesis assay, RNA-seq
Immunomodulation Probiotic mechanisms Osteoclastogenesis

High-Value Research and Industrial Applications


Ethanol Tolerance and Wine Malolactic Fermentation

Phytomonic acid is the quantitatively validated stress-responsive membrane biomarker for ethanol adaptation in Oenococcus oeni and related lactic acid bacteria. In standard FT80 medium with 10% (v/v) ethanol, phytomonic acid more than doubles from 5.8% to 12.4% of total membrane fatty acids [1]. This reproducible shift makes phytomonic acid an essential analytical standard for GC-FAME profiling in enological microbiology studies investigating bacterial survival during malolactic fermentation in high-ethanol wine environments. Procurement of authentic phytomonic acid standard (≥95% purity) is mandatory for accurate peak identification and quantification in FAME chromatograms.

Probiotic L. reuteri Mechanistic Studies

Phytomonic acid is a genetically validated functional biomarker for the immunomodulatory activity of probiotic L. reuteri strain 6475. The cfa synthase mutant definitively loses TNF-α inhibitory capacity, confirming that phytomonic acid production is a prerequisite for this probiotic phenotype [2]. For researchers developing quality control biomarkers for probiotic formulations, phytomonic acid quantification provides a chemical readout that directly correlates with the presence of the functional cfa gene and the associated immunomodulatory capacity. Neither dihydrosterculic acid nor cis-vaccenic acid can substitute for this purpose.

Lactobacillus Strain Typing and Chemotaxonomy

The differential production of phytomonic acid (11,12-CPA) versus dihydrosterculic acid (9,10-CPA) is a chemotaxonomic marker that distinguishes Lactobacillus species. L. brevis produces only dihydrosterculic acid, while L. buchneri and L. fermentum produce both CPAs, with phytomonic acid reaching 21-34% of total fatty acid content [3]. For microbial taxonomy laboratories, pure phytomonic acid is a required reference standard for unambiguous FAME-based identification of Lactobacillus isolates, particularly in quality control of industrial starter cultures and probiotic products.

Lipid Bilayer and Membrane Protein Reconstitution

Phytomonic acid's C19 chain length with 11,12-cyclopropane modification provides a defined hydrophobic thickness (approximately 2.5 Å longer than the C17 CPA cis-9,10-methylenehexadecanoic acid) [4]. For membrane protein reconstitution studies where hydrophobic matching between the lipid bilayer and transmembrane domains is critical—such as leucine transport systems in Lactococcus lactis—the specific chain length and cyclopropane position of phytomonic acid offer a precisely defined bilayer parameter. Researchers procuring CPAs for lipid bilayer studies should select phytomonic acid when the model system requires the membrane properties imparted by a C19 11,12-cyclopropane acyl chain.

Application
Selection Property
Validation Focus
Ethanol tolerance & MLF research
Stress-responsive membrane biomarker context
GC-FAME profiling & ethanol adaptation model
Probiotic L. reuteri mechanism studies
cfa-dependent immunomodulation context
TNF-α inhibition & mutant comparison
Lactobacillus chemotaxonomy
11,12-CPA positional isomer standard
FAME-based strain differentiation
Lipid bilayer reconstitution
C19 11,12-cyclopropane acyl chain
Hydrophobic matching & membrane protein assay

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